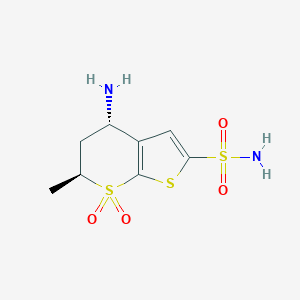
(1-Oxidopyridin-1-ium-2-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Oxidopyridin-1-ium-2-yl)methanethiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and contains a thiol group that makes it highly reactive and useful in various chemical reactions.
Mécanisme D'action
The mechanism of action of (1-Oxidopyridin-1-ium-2-yl)methanethiol involves its reaction with thiols in biological samples. The compound reacts with thiols to form a highly fluorescent product that can be detected using various analytical techniques. The reaction is highly specific and can be used to detect thiols in complex biological samples.
Biochemical and Physiological Effects:
(1-Oxidopyridin-1-ium-2-yl)methanethiol has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species. Additionally, (1-Oxidopyridin-1-ium-2-yl)methanethiol has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1-Oxidopyridin-1-ium-2-yl)methanethiol in lab experiments include its high specificity for thiols, its ability to induce apoptosis in cancer cells, and its anti-inflammatory effects. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment to detect its fluorescence.
Orientations Futures
For research on (1-Oxidopyridin-1-ium-2-yl)methanethiol include its use as a fluorescent probe for the detection of thiols in vivo. Additionally, the compound could be further explored for its potential as an anticancer agent. Further research could also focus on the development of new synthesis methods for (1-Oxidopyridin-1-ium-2-yl)methanethiol that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis method of (1-Oxidopyridin-1-ium-2-yl)methanethiol involves the reaction of pyridine with methanethiol in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction yields the desired product in good yields. The reaction mechanism involves the oxidation of methanethiol to form a sulfonic acid intermediate, which then reacts with pyridine to form the final product.
Applications De Recherche Scientifique
(1-Oxidopyridin-1-ium-2-yl)methanethiol has various scientific research applications, including its use as a fluorescent probe for the detection of thiols in biological samples. The compound has also been used as a reagent for the synthesis of various organic compounds. Additionally, (1-Oxidopyridin-1-ium-2-yl)methanethiol has been used as a catalyst in various chemical reactions.
Propriétés
Numéro CAS |
150282-59-0 |
|---|---|
Nom du produit |
(1-Oxidopyridin-1-ium-2-yl)methanethiol |
Formule moléculaire |
C6H7NOS |
Poids moléculaire |
141.19 g/mol |
Nom IUPAC |
(1-oxidopyridin-1-ium-2-yl)methanethiol |
InChI |
InChI=1S/C6H7NOS/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 |
Clé InChI |
PODQOUXRAPIHHY-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C(=C1)CS)[O-] |
SMILES canonique |
C1=CC=[N+](C(=C1)CS)[O-] |
Synonymes |
2-Pyridinemethanethiol,1-oxide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



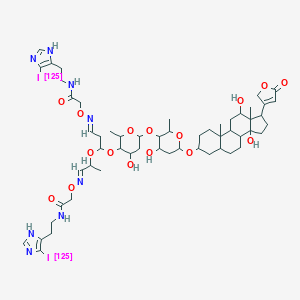
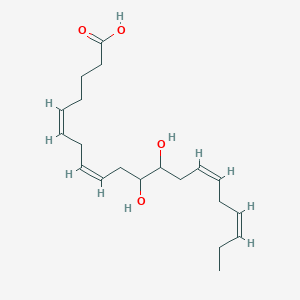
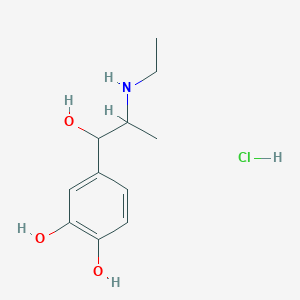

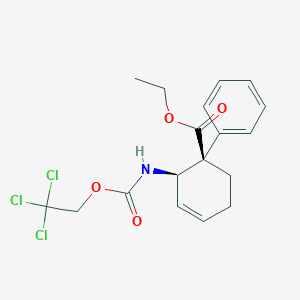

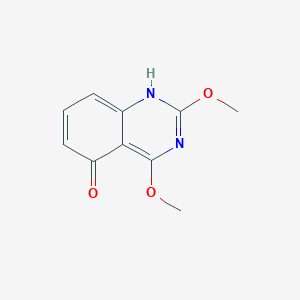
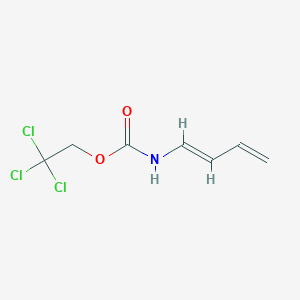

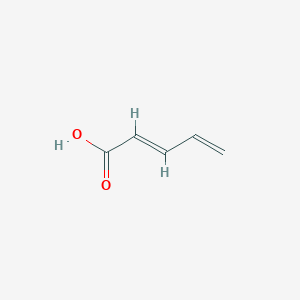
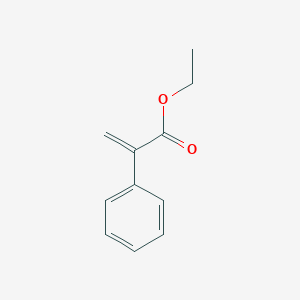

![1-[4-Hydroxy-3-(methylamino)phenyl]ethanone](/img/structure/B130739.png)
